2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with significant ring strain. This compound is of interest in medicinal chemistry due to its potential bioactivity and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it practical for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of photochemical reactions, such as the [2 + 2] cycloaddition, to create the bicyclic structure . These methods are efficient and can be scaled up for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often used to reduce double bonds or other functional groups.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation , organic or iridium photoredox catalysts for annulation reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives .
Scientific Research Applications
2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The high ring strain of the bicyclic structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are synthesized using similar methods.
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure but differ in the arrangement of the rings and the types of reactions they undergo.
Uniqueness
2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific arrangement of functional groups and its high ring strain, which makes it particularly reactive and useful in various chemical transformations .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-8-11(14)6-7-15(14)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChI Key |
JYJQVSNQENSHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2(C1C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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